molecular formula C13H18ClN3O B12220802 2-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

2-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

Cat. No.: B12220802
M. Wt: 267.75 g/mol
InChI Key: ITQMAYPAUYRLPS-UHFFFAOYSA-N
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Description

2-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is a chemical compound with the molecular formula C13H18ClN3O. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their broad spectrum of biological activities and are often used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride typically involves the reaction of 2-ethylpyrazole with formaldehyde and 2-aminomethylphenol under acidic conditions. The reaction proceeds through a Mannich reaction, forming the desired product as a hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

2-[[(2-ethylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-2-16-12(7-8-15-16)10-14-9-11-5-3-4-6-13(11)17;/h3-8,14,17H,2,9-10H2,1H3;1H

InChI Key

ITQMAYPAUYRLPS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=CC=C2O.Cl

Origin of Product

United States

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